Methanopterin
Description
Structure
2D Structure
Properties
CAS No. |
79484-89-2 |
|---|---|
Molecular Formula |
C30H41N6O16P |
Molecular Weight |
772.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypentanedioic acid |
InChI |
InChI=1S/C30H41N6O16P/c1-12(21-13(2)33-26-22(34-21)27(44)36-30(31)35-26)32-15-5-3-14(4-6-15)9-16(37)23(41)17(38)10-49-29-25(43)24(42)19(51-29)11-50-53(47,48)52-18(28(45)46)7-8-20(39)40/h3-6,12,16-19,23-25,29,32,37-38,41-43H,7-11H2,1-2H3,(H,39,40)(H,45,46)(H,47,48)(H3,31,33,35,36,44)/t12-,16+,17-,18+,19-,23+,24-,25-,29+/m1/s1 |
InChI Key |
ZHAHWVAVMXKKOA-NKRFXTRVSA-N |
Isomeric SMILES |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H](C)NC3=CC=C(C=C3)C[C@@H]([C@@H]([C@@H](CO[C@@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O[C@@H](CCC(=O)O)C(=O)O)O)O)O)O)O |
Canonical SMILES |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)C(C)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)COP(=O)(O)OC(CCC(=O)O)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Structural Elucidation of Methanopterin and Its Derivatives
Methodological Approaches in Structural Determination
The elucidation of methanopterin's structure was achieved through the synergistic application of spectroscopic methods and classical chemical degradation studies. ru.nl These approaches allowed for the non-destructive analysis of the intact molecule as well as the identification of its constituent parts after controlled fragmentation.
Spectroscopy provided crucial insights into the molecular framework, electronic properties, and atomic connectivity of this compound.
Ultraviolet-visible (UV-Vis) light absorption spectroscopy was instrumental in the initial characterization of this compound and its derivatives. The technique is based on the principle that certain molecular functional groups, known as chromophores, absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. mdpi.com
The UV-Vis spectrum of this compound provided the first clues to its pterin-based nature. The absorption and fluorescence properties were indicative of a 2-amino-4-hydroxypteridine (pterin) chromophore. nih.gov Studies on the formaldehyde (B43269) activation factor (FAF), later identified as 5,6,7,8-tetrahydrothis compound (H4MPT), showed distinct absorption maxima that shifted with pH, a characteristic feature used to probe the electronic state of the molecule. pnas.org For example, the oxidized form of FAF exhibited absorption peaks at 247 nm and 290 nm at pH 7. pnas.org
Table 1: UV-Vis Absorption Maxima of this compound Derivatives
| Compound | pH | Absorption Maxima (nm) |
|---|---|---|
| Oxidized FAF (H4MPT) | 7 | 247, 290 |
| Oxidized FAF (H4MPT) | 1 | 290 |
| Oxidized FAF (H4MPT) | 13 | 255, 305 |
| Anoxic FAF (H4MPT) | 7 | 230, 280, 325 |
| This compound | 7 | 342 |
Data sourced from multiple studies. ru.nlpnas.org
Mass spectrometry was essential for determining the precise molecular weight and elemental composition of this compound and its related compounds. Fast Atom Bombardment Mass Spectrometry (FAB-MS) was particularly effective for these non-volatile, complex biomolecules.
High-resolution FAB-MS measurements established the molecular formula of this compound as C₃₀H₄₁N₆O₁₆P and that of its active, reduced form, formaldehyde activation factor (tetrahydrothis compound), as C₃₀H₄₅N₆O₁₆P. pnas.org This technique provided the definitive molecular weight, which was crucial for confirming the identity and arrangement of the structural components deduced from other methods. Further gas chromatography-mass spectrometry (GC-MS) analysis of degradation products, such as the ditrimethylsilyl derivative of 7-methylpterin, was used to confirm the identity of specific fragments. asm.orgnih.gov
Table 2: Molecular Weight and Formula Data from Mass Spectrometry
| Compound | Technique | Molecular Weight (Da) | Molecular Formula |
|---|---|---|---|
| This compound (MPT) | FAB-MS | 772 | C₃₀H₄₁N₆O₁₆P |
| Formaldehyde Activation Factor (FAF/H4MPT) | FAB-MS | 776 | C₃₀H₄₅N₆O₁₆P |
Data sourced from Escalante-Semerena et al. (1984). pnas.org
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy was the most powerful tool for elucidating the complete and unambiguous structure of this compound. ru.nl Unlike 1D-NMR, 2D-NMR techniques spread signals across two frequency dimensions, resolving overlapping peaks and revealing through-bond and through-space correlations between nuclei. wikipedia.orglibretexts.org
Experiments such as spin-echo correlated spectroscopy (SECSY or COSY) and nuclear Overhauser enhancement spectroscopy (NOESY) were employed. ru.nl
COSY (Correlation Spectroscopy) established the connectivity between protons on adjacent carbon atoms (J-coupling), allowing researchers to trace out the spin systems of the ribose, α-hydroxyglutaric acid, and the tetrahydroxypentyl moieties. ru.nlethz.ch
NOESY (Nuclear Overhauser Effect Spectroscopy) identified protons that are close in space, providing critical information about the linkage between different structural fragments, such as the connection between the pterin (B48896) and the aniline (B41778) components. ru.nl
Heteronuclear Chemical Shift Correlation experiments linked protons to their directly attached carbon atoms, confirming the carbon skeleton of the molecule. ru.nl
This comprehensive NMR analysis ultimately led to the definitive structural assignment of this compound. ru.nl
Controlled chemical degradation of the this compound molecule into smaller, more easily identifiable fragments was a classic and essential strategy to determine its constituent parts. nih.govebi.ac.uk
Acid Hydrolysis : Mild acid hydrolysis of this compound was found to cleave the glycosidic bond between the ribose and the tetrahydroxypentyl side chain. ru.nlebi.ac.uk This reaction yielded a product identified as N-[1'-(2''-amino-4''-hydroxy-7''-methyl-6''-pteridinyl)ethyl]-4-[2',3',4',5'-tetrahydroxypent-1'-yl]aniline. ebi.ac.uk This study helped to establish the nature of the side chain and its connection point.
Alkaline Permanganate (B83412) Oxidation : This strong oxidative cleavage targeted the side chain attached to the pterin ring. Oxidation of this compound with alkaline permanganate yielded 7-methylpterin-6-carboxylic acid. ebi.ac.uk This result was crucial for confirming the presence of a 7-methyl group and a substituent at the C-6 position of the pterin ring.
Catalytic Hydrogenation : Catalytic hydrogenation followed by air oxidation resulted in the cleavage of the bond between the pterin side chain and the aniline moiety. ru.nlebi.ac.uk This procedure yielded several products, including 6-ethyl-7-methyl-7,8-dihydropterin, 6-ethyl-7-methylpterin, and a key fragment named "methaniline." Methaniline was identified as the entire aniline-sugar-phosphate-glutarate side chain, confirming its structure independently from the pterin portion. ru.nlebi.ac.uk
Advanced Spectroscopic Techniques
Identification of Core Structural Elements
The combined results from spectroscopic analysis and degradation studies allowed for the complete identification of the core structural elements of this compound. The molecule was determined to be N-[1'-(2''-amino-4''-hydroxy-7''-methyl-6''-pteridinyl)ethyl]-4-[2',3',4',5'-tetrahydroxypent-1'-yl(5'→1'')O-α-ribofuranosyl-5''-phosphoric acid]aniline, in which the phosphate (B84403) group is esterified with α-hydroxyglutaric acid. ru.nlebi.ac.uk
The key structural components identified are:
A Pterin Core : A 2-amino-4-hydroxy-7-methylpteridine ring system, which serves as the chromophore and the reactive center for C1-carrier functions. nih.gov
An Aniline Linker : A para-substituted aniline molecule that connects the pterin portion to the complex side chain. ru.nl
A C₅ Polyol Side Chain : A 2,3,4,5-tetrahydroxypentyl group attached to the aniline. ru.nl
A Ribofuranosyl Phosphate Moiety : An α-ribofuranosyl-5-phosphoric acid unit linked to the C₅ polyol. ru.nl
α-Hydroxyglutaric Acid : This dicarboxylic acid is linked via an ester bond to the phosphate group. ru.nl
L-Glutamic Acid : In a derivative known as sarcinapterin, found in Methanosarcina barkeri, an additional L-glutamate moiety is attached to the α-hydroxyglutaric acid. ru.nlebi.ac.uk
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5,6,7,8-Tetrahydrothis compound (H4MPT) |
| Formaldehyde Activation Factor (FAF) |
| 2-amino-4-hydroxypteridine (Pterin) |
| 7-methylpterin |
| 7-methylpterin-6-carboxylic acid |
| 6-ethyl-7-methyl-7,8-dihydropterin |
| 6-ethyl-7-methylpterin |
| Methaniline |
| N-[1'-(2''-amino-4''-hydroxy-7''-methyl-6''-pteridinyl)ethyl]-4-[2',3',4',5'-tetrahydroxypent-1'-yl]aniline |
| α-hydroxyglutaric acid |
| Sarcinapterin |
| L-Glutamic Acid |
| Ribose |
Pterin Moiety Origin
The pterin portion of this compound, a key functional component, is biosynthetically derived from guanosine (B1672433) triphosphate (GTP). asm.orgnih.gov This biosynthetic origin is analogous to that of folic acid, another vital pterin-containing coenzyme. asm.org The pathway involves the cleavage of L-7,8-dihydroneopterin to yield 7,8-dihydro-6-(hydroxymethyl)pterin, a confirmed precursor to the pterin moiety of this compound. nih.gov A distinguishing feature of the this compound pterin ring is the presence of methyl groups at the C-7 and C-9 positions. asm.org Isotopic labeling studies have demonstrated that the 7-methyl group originates from the methyl group of methionine. asm.orgnih.gov The enzyme(s) responsible for these methylations have been under investigation, with a putative radical S-adenosyl-l-methionine (SAM) enzyme from Methanocaldococcus jannaschii identified as a likely candidate for this function. asm.org
Aniline and Ribofuranosyl Components
The side chain of this compound features a unique 1-(4-aminophenyl)-1-deoxy-D-ribitol (APDR) moiety. nih.gov Research has shown that this component originates from 4-hydroxybenzoic acid in methanogenic archaea. nih.gov A key step in its formation is the biochemical conversion of a phenol (B47542) to an aniline. nih.gov The process begins with the reaction of 4-hydroxybenzoic acid with 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) to produce 4-(β-d-ribofuranosyl)hydroxybenzene 5'-phosphate (β-RAH-P). nih.gov This intermediate then condenses with L-aspartate in an ATP-dependent reaction to form 4-(β-d-ribofuranosyl)-N-succinylaminobenzene 5'-phosphate (β-RFSA-P). nih.gov The elimination of fumarate (B1241708) from β-RFSA-P yields 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (β-RFA-P), a known precursor to the APDR moiety. nih.govnih.gov The enzyme catalyzing the initial condensation, β-RFA-P synthase, is unique as it facilitates a decarboxylation and forms a C-riboside instead of an N-riboside. nih.gov
α-Hydroxyglutaric Acid Esterification
A further modification to the side chain of this compound is the esterification with α-hydroxyglutaric acid. ru.nlru.nl Specifically, the (S)-stereoisomer of 2-hydroxyglutaric acid is found in the final structure. nih.gov It is proposed that this component is formed through the NADH-dependent reduction of α-ketoglutaric acid, a reaction catalyzed by an archaeal 2-hydroxy acid dehydrogenase. nih.gov This ester linkage is a defining characteristic of this compound, distinguishing it from some of its analogs.
Characterization of this compound Derivatives
The basic structure of this compound is modified in different organisms, leading to a family of related coenzymes. These derivatives, while sharing the core pterin structure, exhibit variations in their side chains that adapt them to the specific metabolic contexts of the organisms in which they are found.
Tetrahydrothis compound (H4MPT)
Tetrahydrothis compound (H4MPT) is the fully reduced and physiologically active form of the coenzyme. ru.nl Structurally and functionally, it is an analog of tetrahydrofolate (THF), serving as a carrier of one-carbon units at various oxidation levels, including formyl, methenyl, methylene (B1212753), and methyl groups. asm.orgillinois.edu H4MPT is a central coenzyme in all known methanogenic pathways. nih.gov Its role in methane (B114726) synthesis from CO2 has been extensively studied, where it is involved in a series of enzymatic reactions that sequentially reduce the C1 unit. portlandpress.com The enzymes that interact with H4MPT, such as methylene-H4MPT dehydrogenase, have been purified and characterized, revealing specificities for H4MPT over THF. capes.gov.brnih.gov
Table 1: Key Enzymes Interacting with H4MPT
| Enzyme | Function | Organism Studied | Reference |
|---|---|---|---|
| Methylene-H4MPT Dehydrogenase (MtdB) | Catalyzes the oxidation of methylene-H4MPT to methenyl-H4MPT | Methylobacterium extorquens AM1 | capes.gov.brnih.gov |
| 5,10-Methenyl-H4MPT Cyclohydrolase | Interconverts formyl- and methenyl-H4MPT | Methanobacterium thermoautotrophicum | illinois.edu |
| Dihydrothis compound Reductase (DmrA) | Catalyzes the final step of H4MPT biosynthesis, reducing H2MPT to H4MPT | Methylobacterium extorquens AM1 | nih.gov |
| Formylmethanofuran (B1241027):H4MPT Formyltransferase | Transfers a formyl group from formylmethanofuran to H4MPT | Methanobacterium thermoautotrophicum | illinois.edu |
Tetrahydrosarcinapterin (H4SPT)
Tetrahydrosarcinapterin (H4SPT) is a prominent derivative of H4MPT found in methanogens of the genus Methanosarcina. nih.govnih.gov The key structural difference is the presence of an L-glutamyl residue attached to the α-carboxylic acid group of the α-hydroxyglutaric acid moiety of this compound via an amide linkage. ru.nl This modification distinguishes it from the H4MPT found in organisms like Methanobacterium thermoautotrophicum. pnas.org H4SPT performs the same fundamental role as a C1 carrier in the methanogenic pathways of Methanosarcina, including the methylotrophic and acetoclastic pathways. asm.orgpnas.org For experimental purposes, H4MPT and H4SPT and their derivatives are often used interchangeably in enzyme assays due to their structural similarity. pnas.org
Other Characterized H4MPT Analogs
Beyond H4SPT, other variations of the this compound structure have been identified in diverse microorganisms.
Dephospho-H4MPT : In the methylotrophic bacterium Methylobacterium extorquens, an analog called dephospho-H4MPT is synthesized. asm.orgnih.gov As its name suggests, this molecule lacks the phosphate and α-hydroxyglutarate groups that are characteristic of the side chain in archaeal this compound. asm.org
Poly-β-(1→4)-N-acetylglucosamine-containing MPT : Hyperthermophilic archaea such as Pyrococcus furiosus possess a more exotic derivative of this compound. acs.org This analog features poly-β-(1→4)-N-acetylglucosamine side chains, representing a significant structural elaboration on the core this compound molecule. acs.org
Non-methylated Pterin Analog : In Sulfolobus solfataricus, a hybrid coenzyme exists that contains a non-methylated pterin ring but retains the arylamine moiety found in this compound. acs.org
The existence of these analogs highlights the evolutionary adaptability of the this compound scaffold to fit the diverse metabolic requirements of different archaea and bacteria. At least six distinct derivatives of H4MPT have been characterized through structural analyses. nih.gov
Table 2: Characterized Analogs of Tetrahydrothis compound (H4MPT)
| Analog Name | Key Structural Difference from H4MPT | Organism(s) Found In | Reference |
|---|---|---|---|
| Tetrahydrosarcinapterin (H4SPT) | Contains an additional L-glutamyl residue | Methanosarcina species | ru.nlnih.gov |
| Dephospho-H4MPT | Lacks the phosphate and α-hydroxyglutaric acid groups | Methylobacterium extorquens | asm.orgnih.gov |
| Poly-β-(1→4)-N-acetylglucosamine-containing MPT | Has poly-β-(1→4)-N-acetylglucosamine side chains | Pyrococcus furiosus | acs.org |
| Non-methylated Pterin Analog | Pterin ring lacks the C-7 methyl group | Sulfolobus solfataricus | acs.org |
Enzymatic Roles and Metabolic Pathways of Methanopterin
One-Carbon (C1) Metabolism Carrier Function
The primary role of tetrahydromethanopterin is to act as a carrier for one-carbon (C1) units at various oxidation levels, from the most oxidized formyl level to the most reduced methyl level. vt.edursc.org This function is central to the energy metabolism and biosynthetic processes of the organisms that utilize it.
Tetrahydrothis compound is capable of carrying C1 units in the form of formyl, methenyl, methylene (B1212753), and methyl groups. vt.edumpg.de This versatility allows it to participate in a series of sequential reduction or oxidation reactions. For instance, in the direction of reduction, a formyl group attached to H₄MPT can be successively reduced to methenyl-H₄MPT, then to methylene-H₄MPT, and finally to methyl-H₄MPT. asm.org Each of these steps is catalyzed by a specific enzyme. This step-wise transfer between oxidation states is fundamental to the metabolic pathways in which H₄MPT is involved. vt.edursc.org
This compound is a vital cofactor in methanogenesis, the biological production of methane (B114726), a process exclusive to certain archaea. ontosight.aislideshare.net The reduced form, H₄MPT, is involved in multiple steps of this energy-yielding pathway. unl.edunih.gov
The process begins with the reduction of CO₂ and its condensation with another coenzyme, methanofuran (B1217411), to form formyl-methanofuran. ontosight.aiacs.org The formyl group is then transferred to H₄MPT, forming formyl-H₄MPT, a reaction catalyzed by formylmethanofuran (B1241027):tetrahydrothis compound formyltransferase. oup.com This is a key entry point for the C1 unit into the H₄MPT-dependent pathway.
Following this, a series of enzymatic reactions reduces the C1 unit while it is bound to H₄MPT:
Formyl-H₄MPT is cyclized to 5,10-methenyl-H₄MPT .
5,10-methenyl-H₄MPT is reduced to 5,10-methylene-H₄MPT .
5,10-methylene-H₄MPT is further reduced to 5-methyl-H₄MPT . asm.org
Finally, the methyl group from methyl-H₄MPT is transferred to coenzyme M, another key coenzyme in methanogenesis. google.com This methyl group is then reduced to methane in the final step of the pathway. google.com The entire sequence represents a common pathway for CO₂ reduction to methane across diverse groups of methanogens. asm.orgnih.gov
Table 1: Key C1 Intermediates Carried by Tetrahydrothis compound in Methanogenesis
| C1 Intermediate Bound to H₄MPT | Oxidation State of C1 Unit |
| Formyl-H₄MPT | Formyl |
| 5,10-Methenyl-H₄MPT | Methenyl |
| 5,10-Methylene-H₄MPT | Methylene |
| 5-Methyl-H₄MPT | Methyl |
While the primary role of H₄MPT in methanogenesis is in the reduction of CO₂ from external sources, it also functions in pathways where methyl groups from other substrates are disproportionated. In methylotrophic methanogenesis, for example, compounds like methanol (B129727) or methylamines are used. asm.org In these pathways, some of the methyl groups are oxidized to CO₂ to generate the reducing equivalents needed to reduce other methyl groups to methane. asm.org The H₄MPT-dependent pathway operates in the reverse (oxidative) direction to facilitate this conversion of methyl groups to CO₂. oup.comasm.org This demonstrates the metabolic versatility of the this compound-linked C1 transfer system.
This compound-linked pathways are not exclusive to archaea. They are also found in aerobic methylotrophic bacteria, which can utilize single-carbon compounds like methanol and methane as their sole source of carbon and energy. asm.orgethz.ch In these bacteria, the H₄MPT-dependent pathway is crucial for the oxidation of formaldehyde (B43269), a toxic intermediate in C1 metabolism. asm.orgresearchgate.net
In many methylotrophic bacteria, the oxidation of formaldehyde to CO₂ is essential for generating energy. ethz.chresearchgate.net The tetrahydrothis compound-linked pathway is a major route for this process. frontiersin.orgosti.gov The pathway initiates with the condensation of formaldehyde with H₄MPT, a reaction catalyzed by formaldehyde-activating enzyme (Fae). asm.orgethz.ch This is analogous to the transfer of the formyl group to H₄MPT in methanogens, but starts at the formaldehyde oxidation level.
Once methylene-H₄MPT is formed, it is sequentially oxidized to methenyl-H₄MPT and then to formyl-H₄MPT. The formyl group is then transferred from H₄MPT to produce formate (B1220265), which can be further oxidized to CO₂ by formate dehydrogenase to generate reducing power (NADH). researchgate.netbiorxiv.org This linear pathway provides a mechanism for both detoxifying formaldehyde and generating cellular energy. asm.orgresearchgate.net The discovery of these "methanogenic" enzymes and coenzymes in aerobic bacteria has highlighted a fascinating evolutionary link between these distinct metabolic strategies. ethz.chosti.govresearchgate.net
Role in Methylotrophy
Interactions with Other Coenzymes
This compound's role as a C1 carrier is intrinsically linked to the electron-donating capabilities of other coenzymes, most notably Coenzyme F420. Coenzyme F420 is a deazaflavin derivative that functions as a low-potential two-electron carrier in methanogens and other archaea. nih.gov Its reduced form, F420H₂, is a crucial electron donor for specific reductive steps within the this compound-dependent pathway of methanogenesis. nih.govtaylorandfrancis.com
Two key enzymes mediate this electron transfer from F420H₂ to this compound-bound intermediates:
F420-dependent methenyl-H₄MPT cyclohydrolase (Mch) : This enzyme catalyzes the reversible conversion of formyl-H₄MPT to methenyl-H₄MPT.
F420-dependent methylene-H₄MPT dehydrogenase (Mtd) : This enzyme reduces methenyl-H₄MPT to methylene-H₄MPT using electrons from F420H₂. energy.govresearchgate.net
F420-dependent methylene-H₄MPT reductase (Mer) : Following the Mtd-catalyzed step, Mer catalyzes the further reduction of methylene-H₄MPT to methyl-H₄MPT, also utilizing F420H₂ as the electron donor. nih.govresearchgate.net
These reactions are central to the stepwise reduction of the C1 unit attached to tetrahydrothis compound (H₄MPT). researchgate.net The oxidation of F420H₂ to F420 provides the necessary electrons to lower the oxidation state of the carbon, moving it progressively from the formyl level down to the methyl level. nih.gov In essence, Coenzyme F420 acts as the direct redox partner for the this compound-bound substrates at the intermediate stages of the CO₂ reduction pathway, highlighting a critical relationship of electron transfer between these two essential coenzymes. nih.govresearchgate.net
The ultimate fate of the methyl group carried by this compound is its transfer to Coenzyme M (HS-CoM), a reaction that bridges the C1-carrying pathway with the terminal, methane-releasing step of methanogenesis. wikipedia.orgnih.gov This crucial transfer is catalyzed by the enzyme methyl-H₄MPT:coenzyme M methyltransferase (Mtr), a membrane-bound enzyme complex that couples the methyl transfer to the translocation of Na⁺ ions across the cell membrane, thereby conserving energy. nih.gov
Once the methyl group is transferred, methyl-coenzyme M (CH₃-S-CoM) is formed. taylorandfrancis.com This molecule then serves as the substrate for methyl-coenzyme M reductase (Mcr), the enzyme responsible for the final step of methanogenesis. nih.govfrontiersin.org In the Mcr active site, CH₃-S-CoM reacts with Coenzyme B (HS-CoB), a second thiol-containing coenzyme. nih.govfrontiersin.org This reaction releases methane (CH₄) and results in the formation of a heterodisulfide complex of the two coenzymes (CoM-S-S-CoB). nih.govfrontiersin.org
The interaction is cyclical. This compound delivers the methyl group to Coenzyme M. Coenzyme M, in conjunction with Coenzyme B, facilitates the release of methane. The resulting CoM-S-S-CoB heterodisulfide is then reduced by Heterodisulfide Reductase (Hdr) to regenerate HS-CoM and HS-CoB, allowing them to participate in another round of catalysis. nih.gov This demonstrates a tightly regulated interplay where this compound initiates the process by carrying and preparing the methyl group, which is then passed to Coenzyme M for the final reaction with Coenzyme B. nih.govresearchgate.net
Genetic Regulation of Methanopterin Metabolism
Transcriptional Control of Methanogenesis-Related Genes
The expression of genes involved in methanogenesis, which are intrinsically linked to methanopterin, is tightly regulated at the transcriptional level. This control allows methanogenic archaea to adapt their metabolic activity to changing environmental conditions, such as the availability of electron donors and essential nutrients.
Hydrogen (H₂) is a primary electron donor for many hydrogenotrophic methanogens, and its availability is a critical factor influencing their growth and metabolism. asm.org The expression of genes in these organisms, particularly those involved in the coenzyme F₄₂₀-dependent steps of methanogenesis, is transcriptionally regulated in response to H₂ levels. asm.orgresearchgate.net
In organisms like Methanococcus maripaludis and Methanobacterium thermoautotrophicum, H₂ limitation triggers a significant shift in gene expression. asm.orgresearchgate.net For instance, under H₂-limited conditions, there is an upregulation of genes encoding the F₄₂₀-dependent methylene-tetrahydrothis compound (H₄MPT) dehydrogenase (mtd). asm.orgresearchgate.net Conversely, under H₂-replete conditions, the H₂-dependent MTH is preferentially transcribed. researchgate.net This switch allows the organism to use the available reductant more efficiently. researchgate.net Similarly, the F₄₂₀-reducing hydrogenase complex (Fru) is upregulated upon H₂ limitation to maximize the capture of the scarce electron donor. biorxiv.org
This regulatory response is not merely an on/off switch but a finely tuned system. Studies have shown that the levels of mRNA transcripts for F₄₂₀-dependent steps are high under H₂ limitation and low when H₂ is in excess. asm.org This dynamic regulation demonstrates the organism's capacity to modulate its metabolic machinery to optimize energy conservation based on the fluctuating availability of H₂ in its environment. researchgate.netnih.gov The regulatory role of H₂ on gene expression is a key element in the concerted action of complex microbial communities, such as those in anaerobic digesters. nih.gov
Phosphate (B84403) is an essential nutrient, central to cellular energy metabolism through adenosine (B11128) triphosphate (ATP) and as a component of nucleic acids and phospholipids. acs.org In methanogens, phosphate availability also serves as a regulatory signal for gene expression. In Methanococcus maripaludis, a phosphate-regulated promoter system has been characterized, demonstrating that gene expression can be tuned by varying the concentration of phosphate in the growth medium. dnayaklab.com
Predictive models of global gene regulation have identified that key steps in methanogenesis are influenced by multiple environmental factors, including phosphate levels. nih.gov For example, these models have validated the role of specific transcription factors in the phosphate-dependent repression of formate (B1220265) dehydrogenase, a crucial enzyme in the methanogenesis pathway for some organisms. nih.gov This indicates that methanogens can integrate signals from various nutrient sources to maintain metabolic homeostasis. The regulation of phosphate-containing compound metabolic processes is a fundamental aspect of cellular function. pressbooks.pubnih.gov
Identification of Regulatory Elements and Transcription Factors
The transcriptional control of this compound metabolism is orchestrated by the interaction of trans-acting protein factors with cis-acting regulatory DNA sequences located in the promoter regions of the target genes. nih.govwikipedia.org
In Archaea, the basal transcription machinery includes homologs of eukaryotic general transcription factors. nih.gov Core promoter elements typically consist of a TATA box, which is bound by the TATA-binding protein (TBP), and a B recognition element (BRE), located upstream of the TATA box and bound by transcription factor B (TFB). nih.govnih.gov These elements are crucial for the recruitment of RNA polymerase and the initiation of transcription. nih.govoup.com The promoters of protein-coding genes in methanogens like Methanocaldococcus jannaschii exhibit these core elements, though with some variation compared to those of stable RNA genes. nih.gov
Beyond the basal machinery, specific transcription factors provide a higher level of regulatory control. These proteins bind to specific DNA sequences to either activate or repress gene expression. wikipedia.orgescholarship.org For example, in Methanobacterium thermoautotrophicum, the protein Tfx is a DNA-binding protein proposed to be a transcriptional regulator for the formyl-methanofuran dehydrogenase operon. nih.gov It contains a helix-turn-helix motif for DNA binding and its own transcription is repressed under certain conditions, suggesting a role in a regulatory cascade. nih.gov In the genus Methanosarcina, several members of the ArsR family of transcription factors have been shown to function as both activators and repressors for genes involved in methanogenesis. nih.gov In some cases, regulatory elements are found within the 5' untranslated regions (5' UTRs) of mRNA, which can form secondary structures like riboswitches to control translation in response to specific ligands. idtdna.com
The identification of these regulatory components is essential for understanding the complex networks that govern this compound metabolism and methanogenesis.
Gene Cluster Analysis and Novel Gene Discovery
Genomic analysis has revealed that genes encoding the enzymes for this compound-linked C1 transfer reactions are often grouped together in gene clusters or "islands" on the chromosome. dnayaklab.comnih.govnih.gov The comparative analysis of these gene clusters across different bacteria and archaea has been a powerful tool for discovering novel genes involved in this pathway. dnayaklab.comnih.gov
Through the comparison of gene islands in various proteobacteria, several new genes with potential roles in C1 transfer have been identified. dnayaklab.comnih.gov Among these are orfY, orf1, and afpA, which are conserved between methanogenic Archaea and Bacteria that possess H₄MPT-linked functions. dnayaklab.comnih.gov
Mutational and expression analyses have shown that these three genes are involved in formaldehyde (B43269) oxidation and detoxification. dnayaklab.comnih.gov
orfY : This gene is predicted to encode an ATP-grasp family protein. nih.gov While its precise catalytic function in H₄MPT-linked C1 transfer is not fully elucidated, its presence in C1 transfer gene clusters and the phenotype of mutants suggest its involvement, possibly in cofactor biosynthesis or regulation of the pathway. dnayaklab.comnih.gov
orf1 : The phenotype of an orf1 mutant in Methylophilus flagellatus points to its role in the C1 transfer pathway. dnayaklab.com However, its absence in the genome of the well-studied methylotroph Methylobacterium extorquens suggests it may be involved in a reaction that is not universally essential for this pathway. dnayaklab.com
afpA : This gene apparently encodes a novel dihydrothis compound reductase. dnayaklab.comnih.gov This function is crucial for the regeneration of the active, reduced form of the cofactor, tetrahydrothis compound. Mutant complementation experiments support the role of AfpA in this reductive step. dnayaklab.com
The biosynthesis of this compound requires the precursor para-aminobenzoic acid (pABA). Gene cluster analysis also identified a homolog of pabB within these C1 transfer gene islands. dnayaklab.comnih.gov The pabB gene encodes a key enzyme, aminodeoxychorismate synthase, which is involved in the synthesis of pABA from chorismate. dnayaklab.comoup.com
Specifically, PabB is a component of a heterodimeric complex that catalyzes the formation of 4-amino-4-deoxychorismate (ADC), an intermediate in the pABA biosynthetic pathway. oup.com The involvement of PabB is therefore critical for providing the pABA moiety necessary for the assembly of the this compound molecule. dnayaklab.comnih.gov In some organisms, pabA and pabB genes are fused to form a single gene encoding a more stable bifunctional protein. oup.com The presence of pabB within these gene clusters underscores the metabolic linkage between the synthesis of the pABA precursor and the subsequent C1 transfer reactions that utilize the final this compound cofactor. dnayaklab.com
Evolutionary Biology of Methanopterin Coenzymes
Origins and Diversification of C1 Carriers
The evolution of C1 carriers like methanopterin is a complex story of both independent invention and shared ancestry.
Despite structural similarities between this compound and folate, particularly in their tetrahydro forms which are biologically active C1 carriers, evidence suggests they evolved independently. vt.edu The enzymes involved in their respective biosynthetic pathways are largely not homologous. vt.eduasm.org A key structural difference is the presence of methyl groups at the C-7 and C-9 positions of the pterin (B48896) ring in this compound, which are absent in folate and other known pterin-containing natural products. vt.eduasm.org This distinction underscores their separate evolutionary trajectories. The enzymes that utilize these coenzymes are also generally not homologous, further supporting the idea of independent evolution. vt.edu
This compound and methanofuran (B1217411) are specialized cofactors that work in concert in C1 transfer reactions, particularly in processes like methanogenesis and methylotrophy. oup.comoup.comnih.gov The genes responsible for these reactions are often found together, suggesting a linked evolutionary history. oup.comoup.comnih.gov The discovery of genes for both this compound- and methanofuran-linked C1 transfers in diverse prokaryotic groups points to a shared, ancient origin. oup.comoup.comnih.gov It is now thought that the emergence of these reactions predates the divergence of the superphyla within Archaea. frontiersin.org The current evidence does not support the emergence of these functions solely within the Euryarchaeota, nor their transfer from Euryarchaeota to Bacteria, but rather points to an early evolution in a common ancestor of both domains. frontiersin.org
Phylogenetic Analysis of this compound-Linked Genes
The study of the genes associated with this compound provides a window into the evolutionary dynamics of microbial metabolisms.
Initially, the functions associated with this compound and methanofuran were thought to be confined to methanogenic archaea and methylotrophic proteobacteria. oup.comoup.comnih.gov However, subsequent research has revealed a much wider distribution. Genes for this compound-linked C1 transfer reactions have been identified in a variety of proteobacteria and, significantly, in the enigmatic bacterial phylum Planctomycetes. oup.comoup.comnih.gov The presence of these genes has also been noted in other bacterial groups and a growing number of archaeal lineages beyond methanogens. frontiersin.orgasm.org This broad distribution challenges earlier views that these genes were an "archaeal genomic signature". oup.com
Table 1: Distribution of this compound-Linked Genes in Prokaryotes
| Domain | Phylum/Group | Example Organisms | Metabolic Context |
| Archaea | Euryarchaeota | Methanocaldococcus jannaschii, Methanosarcina spp. | Methanogenesis |
| Crenarchaeota | Hyperthermophilic sulfur-dependent archaea | C1 metabolism | |
| Thaumarchaeota | "Thorarchaeota", "Lokiarchaeota" | Putative C1 metabolism | |
| Bacteria | Proteobacteria | Methylobacterium extorquens AM1, Burkholderia spp. | Methylotrophy, Formaldehyde (B43269) oxidation |
| Planctomycetes | Gemmata obscuriglobus, Pirellula sp. | Formaldehyde detoxification |
This table is based on data from multiple research findings. oup.comfrontiersin.orgnih.govasm.org
The evolutionary history of this compound-linked genes is marked by lateral gene transfer (LGT), the movement of genetic material between different organisms. While initial hypotheses suggested a single interdomain transfer from Archaea to Bacteria, the discovery of these genes in Planctomycetes has led to more complex evolutionary scenarios. oup.comoup.comnih.gov Phylogenetic analyses show that the sequences from Planctomycetes are as distant from their archaeal counterparts as they are from their proteobacterial counterparts. oup.comoup.comnih.gov This finding argues against a simple, direct transfer from Euryarchaeota to Proteobacteria. oup.com Instead, it suggests a more ancient origin for these genes, possibly in the last universal common ancestor (LUCA), followed by a complex history of vertical inheritance, gene loss, and multiple instances of LGT within and between domains. oup.comfrontiersin.org For example, some Burkholderia species appear to have acquired a second, distinct set of genes for these C1 transfer reactions through lateral transfer. frontiersin.org
Despite the complex evolutionary history involving LGT, the core biosynthetic pathway for this compound shows a degree of conservation across different organisms. Homologs of genes involved in the biosynthesis of the pterin and side-chain components of this compound are found in both methanogenic archaea and methylotrophic bacteria. nih.govresearchgate.net For instance, studies in Methylobacterium extorquens identified a cluster of genes required for the synthesis of a this compound analog, and these genes have homologs that are widely distributed and often clustered with other H4MPT-biosynthetic genes in methanogenic archaea. nih.gov The identification of a gene for β-ribofuranosylaminobenzene 5′-phosphate (β-RFAP) synthase, a key enzyme in the pathway, in M. extorquens provided early evidence that the biosynthetic pathways in Bacteria and Archaea are similar. researchgate.net However, significant variations in gene order and the degree of clustering exist, indicating ongoing evolution and adaptation of the pathway in different lineages. nih.gov
Analytical Methodologies for Methanopterin Research
Chromatographic Techniques
Chromatography is fundamental for the separation and purification of methanopterin from complex biological matrices. High-performance liquid chromatography is the principal technique used for both purification and quantification.
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound and its various forms. nih.gov Reverse-phase HPLC, often utilizing a C18 column, is commonly employed to separate these polar compounds. The mobile phase typically consists of an aqueous buffer, such as phosphate (B84403) or acetate (B1210297), mixed with an organic modifier like methanol (B129727) or acetonitrile. researchgate.netnih.gov
Detection is a critical aspect of HPLC analysis. Due to the presence of the pterin (B48896) moiety, this compound exhibits UV absorbance, allowing for detection with a UV detector, commonly at wavelengths around 233 nm or 254 nm. researchgate.net For enhanced sensitivity and specificity, fluorescence detection can be used. This often involves a pre- or post-column derivatization step to convert the pterins into highly fluorescent compounds. mdpi.com The choice of method depends on the required sensitivity and the complexity of the sample matrix. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration. medpharmres.com
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reverse-phase C18 | researchgate.net |
| Mobile Phase | Acetonitrile/Water/Acetic Acid or Methanol/Buffer | researchgate.net |
| Flow Rate | 0.8 - 1.0 mL/min | researchgate.netnih.gov |
| Detection | UV Absorbance (233-254 nm) or Fluorescence | researchgate.net |
| Temperature | Ambient to 43 °C | researchgate.netmedpharmres.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolome Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for profiling a wide range of small molecule metabolites. nih.govnih.gov However, its direct application to the intact this compound molecule is challenging due to the compound's high polarity and low volatility. To be analyzed by GC-MS, non-volatile compounds like this compound require a chemical derivatization step to increase their volatility. chemrxiv.org
While not the primary method for analyzing the entire this compound molecule, GC-MS is invaluable for metabolome-wide studies in organisms that utilize this compound. mdpi.com It can identify and quantify other metabolites within the central metabolic pathways that are linked to this compound-dependent reactions. chemrxiv.org For structural studies, components of this compound, such as its unique side chain, could potentially be cleaved, derivatized, and analyzed by GC-MS to provide specific structural information. This hyphenated technique combines the separation power of gas chromatography with the sensitive detection and identification capabilities of mass spectrometry. creative-proteomics.com
Spectrometric Techniques
Spectrometric methods are indispensable for the structural elucidation and sensitive detection of this compound. Nuclear magnetic resonance provides detailed structural information, while mass spectrometry offers high sensitivity for identification and quantification.
Nuclear Magnetic Resonance (NMR) for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that has been instrumental in the complete structural elucidation of this compound. nih.govmdpi.com Through a series of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, researchers have been able to map the precise connectivity and spatial arrangement of atoms within the molecule.
Techniques such as Correlation Spectroscopy (COSY) are used to identify spin-coupled protons, helping to piece together molecular fragments. nih.gov Heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) establish correlations between protons and directly bonded or long-range coupled carbons, respectively. mdpi.com These advanced NMR methods were crucial in definitively identifying the novel structure of this compound, distinguishing it from other known pterins like folic acid. nih.govwikipedia.org
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is a highly sensitive analytical technique used for both the identification and quantification of this compound. thermofisher.comthermofisher.com It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's mass with high accuracy. nih.gov High-resolution mass spectrometry can provide the elemental composition of this compound, confirming its molecular formula. nih.gov
When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for quantifying this compound in complex biological samples. nih.gov Tandem mass spectrometry (MS/MS) is used for structural confirmation. In this technique, the this compound ion is isolated, fragmented, and the resulting fragment ions are analyzed. The specific fragmentation pattern serves as a structural fingerprint, allowing for unambiguous identification. thermofisher.com
| Technique | Application | Key Information Provided |
|---|---|---|
| High-Resolution MS (HRMS) | Identification | Accurate mass and elemental composition. nih.gov |
| Tandem MS (MS/MS) | Structural Confirmation | Characteristic fragmentation patterns for unambiguous identification. thermofisher.com |
| Liquid Chromatography-MS (LC-MS) | Quantification | Sensitive and specific measurement in complex mixtures. nih.gov |
Enzymatic Assays for this compound Detection and Activity
Enzymatic assays offer a functional approach to detect and quantify biologically active tetrahydrothis compound (H₄MPT). nih.gov These assays are highly specific as they rely on the activity of enzymes that use H₄MPT as a substrate. sigmaaldrich.com
One common method involves coupling the oxidation of methylene-H₄MPT to the reduction of NAD⁺, catalyzed by the enzyme methylene-H₄MPT dehydrogenase (MtdB). nih.gov In this assay, formaldehyde (B43269) is added to cell extracts, which non-enzymatically reacts with H₄MPT to form methylene-H₄MPT. The subsequent enzyme-catalyzed reaction produces NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm. researchgate.net The rate of NADH production is proportional to the initial concentration of H₄MPT in the sample. asm.org This type of assay is crucial for determining the amount of functional coenzyme present in a cell, complementing the total quantification data from chromatographic and spectrometric methods. nih.govnih.gov
Specificity of MtdB for H4MPT
Methylene-H4MPT dehydrogenase (MtdB) is a key enzyme in C1 transfer pathways involving tetrahydrothis compound (H4MPT). Its specificity for H4MPT is a critical aspect of its function and application in research. While some Mtd enzymes exhibit strict specificity for H4MPT, others can utilize tetrahydrofolate (H4F) as a substrate, albeit with significantly lower efficiency. For instance, the NADP-dependent methylene (B1212753) H4MPT dehydrogenase (MtdA) from Methylobacterium extorquens AM1 can catalyze the dehydrogenation of methylene H4F, but its specific activity and catalytic efficiency are approximately 20-fold lower compared to when methylene H4MPT is the substrate. nih.gov In contrast, the NAD-dependent methylene H4MPT dehydrogenase from the same organism is specific for H4MPT. nih.gov
The coenzyme specificity of Mtd also varies. In methanogenic and sulfate-reducing archaea, methylene H4MPT dehydrogenases are typically specific for coenzyme F420, a 5'-deazaflavin derivative. nih.govru.nl However, in M. extorquens AM1, an NADP-dependent Mtd has been identified. nih.gov The reaction catalyzed by MtdB involves the reversible reduction of methenyl-H4MPT+ to methylene-H4MPT. uniprot.org
Below is a table summarizing the substrate specificity of different Mtd enzymes.
| Enzyme | Organism | Substrate(s) | Coenzyme | Specificity Notes |
| Methylene H4MPT Dehydrogenase (MtdA) | Methylobacterium extorquents AM1 | Methylene H4MPT, Methylene H4F | NADP+ | ~20-fold lower activity and efficiency with Methylene H4F. nih.gov |
| Methylene H4MPT Dehydrogenase | Methylobacterium extorquents AM1 | Methylene H4MPT | NAD+ | Specific for H4MPT. nih.gov |
| F420-dependent Methylene H4MPT Dehydrogenase | Methanothermobacter marburgensis | Methylene H4MPT | Coenzyme F420 | Strictly dependent on coenzyme F420. uniprot.org |
Applications in Bioassays and Gene Identification
The specific activity of MtdB with H4MPT has been leveraged to develop sensitive enzymatic assays for quantifying H4MPT levels in cell extracts. researchgate.net This bioassay is instrumental in characterizing mutants within the H4MPT biosynthesis pathway. For example, in Methylobacterium extorquens AM1, an MtdB-based assay was used to demonstrate the absence of H4MPT in mutants of the orf4 and dmrA genes, confirming their roles in this compound biosynthesis. researchgate.net
The assay typically works by coupling the MtdB-catalyzed oxidation of methylene-H4MPT (formed from H4MPT and formaldehyde) to the reduction of a coenzyme like NAD+, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm. researchgate.net This method provides a direct measure of H4MPT presence and can be adapted to assess the activity of other enzymes involved in the H4MPT pathway, such as dihydrothis compound reductase (DmrX). researchgate.net
The process for using MtdB in a bioassay for H4MPT detection is as follows:
Cell extracts are prepared, often with a heat-treatment step to stabilize H4MPT.
The extract is added to a reaction mixture containing formaldehyde and purified MtdB.
The reaction is initiated by the addition of the coenzyme (e.g., NAD+).
The change in absorbance, corresponding to coenzyme reduction, is measured to quantify the amount of H4MPT present. researchgate.net
This bioassay has been crucial for identifying and confirming the function of genes involved in the H4MPT pathway. researchgate.net
Bioinformatic Approaches
Gene Homology and Sequence Similarity Searches (e.g., BLAST)
Gene homology and sequence similarity searches, primarily using tools like the Basic Local Alignment Search Tool (BLAST), are fundamental to identifying and annotating genes involved in the this compound biosynthesis pathway across different organisms. nih.govuniprot.org By comparing a query sequence of a known this compound-related gene against genomic or protein databases, researchers can identify homologous genes in other species. nih.gov This approach has been successful in identifying genes encoding key enzymes. For instance, sequence alignment searches have identified numerous proteins with high identity to DmrA (dihydrothis compound reductase), which catalyzes the final step of H4MPT biosynthesis. researchgate.net
These bioinformatic methods are not only for finding direct homologs but also for inferring the function of uncharacterized genes that are consistently found in proximity to known this compound biosynthesis genes on the chromosome (gene clustering). polytechnique.fr This "guilt-by-association" principle is a powerful tool in comparative genomics for pathway reconstruction. Furthermore, identifying the presence or absence of a complete set of this compound biosynthesis genes can help predict an organism's metabolic capabilities. nih.gov
In Silico Docking and Molecular Dynamics for Enzyme-Inhibitor Studies
In silico docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between enzymes in the this compound pathway and potential inhibitors. animbiosci.orgnih.gov These methods are crucial for rational drug design aimed at developing specific inhibitors of methanogenesis, which has applications in reducing methane (B114726) emissions from livestock. animbiosci.orgnih.govnih.gov
Molecular docking predicts the preferred orientation of a ligand (inhibitor) when bound to a target protein, providing insights into the binding affinity and mode of interaction. mdpi.com This has been used to screen libraries of compounds for their potential to inhibit key enzymes in methanogenesis. nih.gov For example, inhibitors have been designed to target 4-(β-D-ribofuranosyl)aminobenzene-5'-phosphate (RFA-P) synthase, the enzyme that catalyzes the first committed step in this compound biosynthesis. nih.gov
Molecular dynamics simulations provide a more dynamic picture of the enzyme-inhibitor complex, revealing details about the stability of the interaction and the conformational changes that may occur upon binding. nih.govyoutube.combiorxiv.orgdrexel.edu These simulations can help refine the design of inhibitors to improve their potency and specificity. nih.gov
| Computational Technique | Application in this compound Research | Key Insights |
| Molecular Docking | Screening for and designing inhibitors of this compound biosynthesis enzymes. mdpi.com | Predicts binding modes and affinities of potential inhibitors. nih.gov |
| Molecular Dynamics | Simulating the dynamic behavior of enzyme-inhibitor complexes. nih.govyoutube.com | Assesses the stability of binding and reveals conformational changes. biorxiv.org |
Systems-Level Predictive Models for Gene Regulation
Systems biology approaches, which integrate various "omics" data (genomics, transcriptomics, proteomics, metabolomics), are being used to construct predictive models of gene regulation in methanogenesis. nih.govnih.govfrontiersin.org These models provide a holistic view of how the expression of genes involved in the this compound pathway is controlled in response to environmental and cellular signals. nih.govnih.govresearchgate.net
A notable example is the development of an environment and gene-regulatory influence network (EGRIN) model for the hydrogenotrophic methanogen Methanococcus maripaludis. nih.govnih.govresearchgate.net This model was constructed from a large dataset of transcriptome data collected under various experimental conditions. nih.govnih.govresearchgate.net Analysis of the EGRIN model has revealed novel regulatory mechanisms that coordinate methanogenesis with other cellular processes like motility and ATP biosynthesis. nih.govnih.govresearchgate.net
These systems-level models can generate testable hypotheses about the roles of specific transcription factors and regulatory elements in controlling the this compound pathway. nih.govnih.gov For example, the EGRIN model for M. maripaludis predicted the involvement of two novel transcription factors in regulating formate (B1220265) dehydrogenase, a key enzyme in methanogenesis, which was subsequently validated experimentally. nih.govnih.govresearchgate.net The development of such predictive models is crucial for a deeper understanding of methanogen metabolism and for engineering these organisms for biotechnological applications. nih.gov
Biotechnological and Environmental Relevance of Methanopterin Pathways
Role in Global Carbon Cycle
Methanopterin is a vital coenzyme in the metabolic pathways of methanogenic archaea, organisms that play a critical role in the global carbon cycle. ontosight.ainih.gov These microorganisms are responsible for methanogenesis, the process of producing methane (B114726), which is the final step in the anaerobic breakdown of organic matter. ru.nlbionity.com In oxygen-deprived environments, such as wetlands, the digestive tracts of ruminants, and submerged soils of rice paddies, methanogens convert the waste products of other anaerobic microbes, primarily acetate (B1210297), hydrogen, and carbon dioxide, into methane. ru.nltwynam.com This biological transformation is a crucial part of Earth's 'biogeochemical engine', annually processing a significant portion of the planet's net primary production carbon into methane. nih.govfrontiersin.org By converting these simple carbon compounds into methane, methanogens prevent the accumulation of fermentation products and maintain a balanced ecosystem in anaerobic habitats. ru.nltwynam.com
Methanogenic archaea are the primary source of biological methane on Earth. nih.govasm.org They are the only known organisms capable of producing methane as a metabolic byproduct under strictly anaerobic conditions. asm.org Their contribution to global methane emissions is substantial, with biological sources accounting for the majority of methane released into the atmosphere. nih.govfrontiersin.org Key sources of these emissions include natural wetlands, agricultural activities like livestock farming (particularly ruminants such as cattle and sheep) and rice cultivation, as well as landfills and sewage treatment facilities where organic waste decomposes. nih.govfrontiersin.orgasm.org During the period of 2008-2017, natural sources like wetlands contributed approximately 0.2 gigatons of methane per year, with agricultural activities adding a similar amount. asm.org Methane is a potent greenhouse gas, trapping heat in the atmosphere about 30 times more efficiently than carbon dioxide over a 100-year period, making the metabolic activity of methanogens a significant factor in global climate change. asm.org
| Source Category | Primary Location/Activity | Role of Methanogens |
|---|---|---|
| Natural Wetlands | Swamps, marshes, peatlands | Decomposition of organic matter in anaerobic water-logged soils. asm.orgoup.com |
| Agriculture | Ruminant livestock (e.g., cattle, sheep), rice paddies | Enteric fermentation in animal guts; organic matter decay in flooded rice fields. nih.govfrontiersin.orgasm.org |
| Waste Management | Landfills, wastewater treatment | Anaerobic decomposition of organic waste. nih.govfrontiersin.org |
Strategies for Methane Mitigation
Given the significant contribution of methanogenesis to greenhouse gas emissions, a key strategy for climate change mitigation involves reducing methane production from biological sources. nih.govfrontiersin.org One of the most promising approaches is the direct and specific inhibition of methanogenic archaea. publish.csiro.auanimbiosci.org This strategy focuses on targeting metabolic pathways that are unique to methanogens, ensuring that other beneficial microorganisms in the environment, such as those in the rumen of livestock, are not adversely affected. nih.govunl.edunih.gov The biosynthesis pathway of this compound, a coenzyme essential for all methanogens, presents an ideal target for developing such specific inhibitors. publish.csiro.aunih.govpnas.org
This compound, in its reduced form tetrahydrothis compound (H₄MPT), is an essential C1-carrier coenzyme in all known pathways of methanogenesis. nih.govunl.eduanimbiosci.org It plays a role analogous to tetrahydrofolate in bacteria and eukaryotes but is structurally and biosynthetically distinct. unl.edu Because this coenzyme is indispensable for the growth and energy production of methanogens, inhibiting its synthesis offers a direct route to halting methane production. nih.govunl.edu Research has focused on the enzyme 4-(β-D-ribofuranosyl)aminobenzene-5′-phosphate (RFA-P) synthase, which catalyzes the first committed step in the this compound biosynthesis pathway. animbiosci.orgnih.govnih.gov This enzyme converts p-aminobenzoic acid (pABA) and phosphoribosylpyrophosphate (PRPP) into RFA-P, making it a critical control point for intervention. nih.govunl.edu
Significant research has been dedicated to designing and synthesizing inhibitors of RFA-P synthase. publish.csiro.aunih.govanimbiosci.org A successful strategy has involved creating analogues of the enzyme's natural substrate, p-aminobenzoic acid (pABA). nih.govanimbiosci.org Numerous N-substituted derivatives of pABA have been developed and tested for their ability to block the enzyme. nih.govnih.govresearchgate.net Studies have shown that the pABA binding site in RFA-P synthase contains a hydrophobic pocket near the amino group, and derivatives with substituents like isopropyl, n-propyl, and isobutyl have been identified as potent inhibitors. nih.govanimbiosci.orgresearchgate.net For instance, compounds such as 4-(ethylamino)benzoate and 4-(isopropylamino)benzoate have been shown to completely inhibit methane production in laboratory cultures of methanogens. nih.gov These enzyme-targeted inhibitors effectively arrest the growth and methanogenic activity of pure methanogen cultures. nih.govunl.edunih.gov
| Inhibitor (pABA Analog) | Target Enzyme | Observed Effect |
|---|---|---|
| 4-(ethylamino)benzoate | RFA-P synthase | Complete inhibition of methane production in artificial rumen cultures at 5 mM concentration. nih.gov |
| 4-(isopropylamino)benzoate | RFA-P synthase | Identified as a potent inhibitor; completely halts methanogenesis in artificial rumen at 9 mM. nih.govanimbiosci.org |
| 4-(2-hydroxyethylamino)benzoate | RFA-P synthase | Inhibited methane production to 2.5% of control levels at 5 mM concentration. nih.gov |
A key advantage of targeting the this compound biosynthesis pathway is its high degree of specificity. nih.govunl.edu This pathway and its enzymes, including RFA-P synthase, are unique to methanogenic archaea and are not found in the bacteria and eukaryotes that coexist with them in environments like the rumen. nih.govunl.edunih.gov This specificity ensures that inhibitors of RFA-P synthase selectively halt the growth of methane-producing microbes without harming other beneficial microorganisms. nih.govunl.edu For example, in studies using rumen fluid, these inhibitors successfully stopped methanogenesis while not adversely affecting, and in some cases even slightly increasing, the production of volatile fatty acids (VFAs) by acetogenic bacteria. nih.govresearchgate.net VFAs are a primary energy source for ruminant animals, so enhancing their production while reducing energy loss as methane is a significant agricultural benefit. nih.govunl.edu
Targeting this compound Biosynthesis for Inhibition
Applications in Bioenergy and Bioprocessing
While inhibiting methanogenesis is crucial for mitigating climate change, promoting it in controlled settings is valuable for bioenergy production. nih.govfrontiersin.org The this compound-dependent pathways are central to bioprocessing applications that convert organic waste into biogas, a renewable energy source composed primarily of methane. ru.nl In anaerobic digesters, methanogens are harnessed to break down various forms of biomass, including municipal solid waste, agricultural residues, and industrial wastewater, to produce high-purity methane. nih.govgoogle.com
A thorough understanding of the this compound pathways and the enzymes involved is critical for optimizing these bioprocessing systems. ru.nlontosight.ai By improving the efficiency of the methanogenic food chain, higher yields of biogas can be achieved. nih.gov Research into the metabolic capabilities of methanogens can inform the development of more robust and efficient methane production systems. ontosight.ai Furthermore, there is potential to genetically engineer methanogenic enzymes to enhance the rate and reliability of converting complex biomass into biofuels, contributing to a more sustainable energy future and a circular bioeconomy. google.commdpi.comnih.gov
Enhancing Methane Production Systems
The core function of the this compound (MPT) pathway is to facilitate methanogenesis, the final stage of anaerobic digestion where simple carbon compounds are converted to methane. mdpi.com Optimizing this natural process is a key objective for improving the efficiency of biogas production from organic waste in engineered systems like anaerobic digesters. numberanalytics.commdpi.com Strategies to enhance methane yield often focus on manipulating the metabolic activities of methanogens, where the MPT pathway is a critical target.
Metabolic engineering approaches have shown potential for boosting methane production rates. One strategy involves enhancing the regeneration of cofactors that are essential for the this compound cycle. frontiersin.org For instance, overexpressing the gene for heterodisulfide reductase (HdrABC) in Methanosarcina species has been shown to accelerate methane production from methanol (B129727) by up to 30% without impacting the growth rate. frontiersin.org This enzyme is crucial for the terminal step of the Wolfe Cycle, and increasing its availability can alleviate potential metabolic bottlenecks. frontiersin.orgnih.gov
Furthermore, managing the operational parameters of anaerobic digesters can steer methanogenic pathways toward higher efficiency. Factors such as temperature, pH, substrate composition, and the availability of essential trace elements can influence the dominance of specific methanogenic routes (e.g., acetoclastic vs. hydrogenotrophic). mdpi.comnih.gov Both of these primary routes rely on MPT-type cofactors (tetrahydrothis compound or tetrahydrosarcinapterin). nih.govnih.gov Studies have shown that methanogens adapt their metabolism in response to environmental stressors, such as trace element limitations, by shifting between these pathways to stabilize their energy balance. frontiersin.orgnih.gov For example, under certain conditions, a shift to the hydrogenotrophic pathway can be induced, which can lead to an increase in methane yield. mdpi.com A deeper understanding of how these factors influence the flux through this compound-dependent reactions allows for the optimization of digester conditions to maximize biogas output. numberanalytics.comresearchgate.net
| Strategy | Mechanism | Observed Outcome | Reference(s) |
| Overexpression of HdrABC | Enhances cofactor regeneration, alleviating a metabolic bottleneck in the terminal step of methanogenesis. | Up to 30% faster methane production on methanol in engineered Methanosarcina. | frontiersin.org |
| Process Optimization | Managing temperature, pH, and substrate can shift pathways (e.g., to hydrogenotrophic methanogenesis). | Increased methane yield and system stability. | mdpi.com, mdpi.com, nih.gov |
| Trace Element Supplementation | Provides essential cofactors for metalloenzymes in the methanogenic pathway. | Prevents process instability and enhances methane production rates. | frontiersin.org, nih.gov, researchgate.net |
| Microaeration | Balances the activity of different microbial groups (hydrolysis, acidogenesis, methanogenesis). | Can shift the main methanogenic pathway to improve efficiency. | mdpi.com |
Biomethanation of Complex Biomass
Biomethanation is the process by which complex organic matter, such as agricultural waste, sewage sludge, and lignocellulosic biomass, is converted into biogas. oup.comresearchgate.net This process relies on a syntrophic microbial food chain where different groups of microorganisms work in concert. oup.com Methanogens, utilizing the this compound pathway, represent the terminal link in this chain, making them indispensable for the entire process. oup.comoup.com
The initial stages of anaerobic digestion involve fermentative and acetogenic bacteria that break down complex polymers into simpler molecules, primarily acetate, hydrogen (H₂), and carbon dioxide (CO₂). oup.comoup.com These products serve as the substrates for methanogens. The removal of H₂ and acetate by methanogens is thermodynamically crucial; it keeps the concentrations of these intermediates low, which in turn makes the initial breakdown of complex biomass by other microbes energetically favorable. oup.com
Acetoclastic methanogenesis: The splitting of acetate into methane (CH₄) and CO₂.
Hydrogenotrophic methanogenesis: The reduction of CO₂ to CH₄ using H₂ as the electron donor. nih.gov
Both pathways are fundamentally reliant on C1-carrier cofactors of the this compound family (tetrahydrothis compound in hydrogenotrophs and its analog, tetrahydrosarcinapterin, in acetoclastic Methanosarcina). nih.govoup.com A fundamental understanding of these pathways is essential for identifying factors that can optimize the rate and reliability of biomethanation, making it a more competitive alternative to fossil fuels. oup.com
| Stage of Biomethanation | Microbial Group(s) Involved | Key Products | Role of this compound Pathway | Reference(s) |
| Hydrolysis & Acidogenesis | Fermentative Bacteria | Volatile Fatty Acids, Alcohols, H₂, CO₂ | Not directly involved. | mdpi.com |
| Acetogenesis | Acetogenic Bacteria | Acetate, H₂, CO₂ | Not directly involved, but depends on product removal by methanogens. | oup.com |
| Methanogenesis | Methanogenic Archaea | Methane (CH₄), CO₂ | Terminal step; consumes acetate, H₂, and CO₂ via this compound-dependent pathways. | mdpi.com, oup.com, oup.com |
Production of Value-Added Products (e.g., Isoprenoids)
Beyond energy production, this compound-dependent metabolic pathways in methanogens can be harnessed for the synthesis of valuable biochemicals. frontiersin.org A particularly promising area is the production of isoprenoids (also known as terpenes), a large and diverse class of natural products used in pharmaceuticals, fragrances, and as chemical feedstocks. unl.edunsf.gov
Methanogenic archaea are attractive candidates for isoprenoid production because their cell membranes are constructed from isoprenoid lipids, unlike the fatty-acid-based lipids found in bacteria and eukaryotes. frontiersin.orgunl.edu This means they possess a naturally high metabolic flux through the mevalonate (B85504) (MVA) pathway, the biosynthetic route that produces the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nsf.govasm.orgwikipedia.org
The MVA pathway begins with acetyl-CoA, a central metabolite that is a key product of the C1 metabolism in which this compound is the primary one-carbon carrier. nih.govwikipedia.orgfrontiersin.org By redirecting the high natural flux of carbon from methanogenesis towards the MVA pathway, methanogens can be engineered to produce specific isoprenoids. Researchers have successfully engineered Methanosarcina acetivorans and Methanosarcina barkeri to produce isoprene, a C5 hemiterpene, from inexpensive C1 substrates like methanol and carbon monoxide. unl.edunsf.govasm.org
These "isoprenogen" strains have demonstrated the potential for high-yield production, with mass balance measurements showing that up to 4% of the total carbon flux can be directed to isoprene. nsf.govasm.org This approach is advantageous because it utilizes non-food feedstocks and the archaeal MVA pathway enzymes are not subject to the same feedback inhibition mechanisms that can limit production in engineered yeast. nsf.gov This demonstrates that the core this compound-driven metabolism of methanogens provides a robust platform for producing complex, value-added molecules from simple carbon sources. frontiersin.orgnih.gov
| Engineered Organism | Substrate(s) | Product | Key Pathway Leveraged | Reference(s) |
| Methanosarcina acetivorans | Methanol, CO, Acetate | Isoprene | Endogenous Mevalonate (MVA) Pathway | unl.edu, nsf.gov, asm.org |
| Methanosarcina barkeri | Methanol, H₂/CO₂ | Isoprene | Endogenous Mevalonate (MVA) Pathway | nsf.gov, asm.org |
| Methanosarcina acetivorans | Methane | L-Lactate | Reverse Methanogenesis + Heterologous Lactate Dehydrogenase | psu.edu |
Understanding Microbial Ecology and Metabolic Capabilities
The study of this compound and its associated enzymes has profound implications for understanding microbial ecology, metabolic diversity, and evolution. Initially thought to be confined to methanogenic archaea, key components of the this compound-dependent C1 transfer pathway have now been identified in a surprisingly wide range of microorganisms and environments. oup.comfrontiersin.orgescholarship.org
Genes encoding enzymes for this compound-linked reactions, such as formaldehyde-activating enzyme (Fae) and methenyl-tetrahydrothis compound cyclohydrolase (Mch), are now used as molecular markers to detect and characterize microbial communities involved in C1 metabolism. frontiersin.org Metagenomic studies have revealed the presence of these genes in diverse bacterial phyla, including Proteobacteria and Planctomycetes, and in varied ecosystems like the open ocean (Sargasso Sea) and freshwater lake sediments. oup.comescholarship.orgnih.gov
The discovery of these "methanogen-like" genes in non-methanogens suggests a broader distribution and functional diversity of MPT-linked pathways than previously appreciated. escholarship.orgnih.gov In many aerobic methylotrophic bacteria, this pathway is crucial for the oxidation of formaldehyde (B43269), a toxic intermediate of methanol metabolism. nih.gov The wide but patchy distribution of these genes across different domains of life (Archaea and Bacteria) has fueled new hypotheses about their evolutionary history, suggesting they may have been present in an early common ancestor and were subsequently transferred or lost in different lineages. oup.comfrontiersin.org
The coenzyme F420, a deazaflavin derivative, often functions in conjunction with the this compound pathway, particularly in the reduction of methylene-H₄MPT. asm.orgresearchgate.net Like MPT-pathway genes, F420 and its biosynthetic genes have been found in a broad range of organisms beyond methanogens, including aerobic soil bacteria like Actinobacteria. asm.orgmonash.edu The presence of these cofactors and pathways in different microbes highlights their metabolic versatility and their complex interactions within microbial ecosystems, providing a window into the planet's hidden carbon-cycling capabilities. nih.govasm.org
Q & A
Basic Research Questions
Q. What are the primary biochemical functions of methanopterin in archaeal methanogenesis, and how can these roles be experimentally validated?
- Methodological Answer : this compound functions as a one-carbon (C1) carrier in methanogenesis, analogous to folate in eukaryotic systems. To validate its role, researchers can employ isotopic tracing (e.g., -labeled substrates) combined with mass spectrometry to track carbon flux in methanogenic pathways. Comparative genomic analysis of methanogen genomes can also identify conserved enzymes linked to this compound-dependent reactions, such as methyltransferase MtrA .
Q. How does the structural composition of this compound differ from folate, and what analytical techniques are most effective for distinguishing these cofactors?
- Methodological Answer : this compound contains a unique phosphoribosyl moiety and deoxyribulosyl side chain absent in folate. Structural differentiation requires techniques like nuclear magnetic resonance (NMR) for resolving sugar linkages and high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy to separate and identify cofactor variants in cell extracts. X-ray crystallography of this compound-binding enzymes (e.g., formyltransferase) further elucidates structural interactions .
Q. What experimental approaches are recommended for isolating and quantifying this compound in complex microbial communities?
- Methodological Answer : Use anaerobic extraction protocols to preserve this compound integrity, followed by affinity chromatography with this compound-specific antibodies or immobilized binding proteins. Quantification can be achieved via enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) calibrated with synthetic this compound standards .
Advanced Research Questions
Q. How can isotopic labeling strategies resolve contradictions in proposed this compound biosynthesis pathways across methanogenic archaea?
- Methodological Answer : Discrepancies in biosynthesis pathways (e.g., PRPP-dependent vs. alternative routes) can be addressed using -radiolabeled precursors (e.g., 4-aminobenzoate) in enzyme assays. Gene knockout studies in model organisms like Methanocaldococcus jannaschii combined with metabolomic profiling can identify pathway intermediates and validate enzymatic steps proposed in White’s biosynthetic model .
Q. What methodological challenges arise when correlating this compound concentration with methanogenesis rates in mixed microbial consortia?
- Methodological Answer : Key challenges include cofactor instability under aerobic conditions and interference from structurally similar molecules (e.g., folate). To mitigate this, employ anaerobic sampling chambers and metagenomic sequencing to quantify methanogen abundance. Pair these with kinetic modeling of methanogenesis rates under controlled substrate conditions to establish dose-response relationships .
Q. How do discrepancies in this compound-dependent enzyme kinetics across species impact the design of cross-species comparative studies?
- Methodological Answer : Variations in and values for enzymes like tetrahydrothis compound S-methyltransferase necessitate in vitro reconstitution assays using purified homologs from diverse species (e.g., Methanosarcina barkeri vs. Methanopyrus kandleri). Statistical tools like phylogenetic ANOVA can test for evolutionary divergence in kinetic parameters, while cryo-electron microscopy can resolve structural determinants of enzyme specificity .
Q. What strategies can reconcile conflicting data on this compound’s role in non-methanogenic methylotrophic bacteria?
- Methodological Answer : Use transcriptomic profiling (RNA-seq) to identify this compound biosynthesis gene expression under methylotrophic conditions. Heterologous expression of putative this compound genes in model bacteria (e.g., E. coli) followed by metabolite extraction and LC-MS analysis can confirm functional activity. Cross-validate findings with gene homology networks to distinguish conserved vs. lineage-specific pathways .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
